molecular formula C8HClF5N B6313035 3-Chloro-2,4-difluoro-5-(trifluoromethyl)benzonitrile CAS No. 1858256-48-0

3-Chloro-2,4-difluoro-5-(trifluoromethyl)benzonitrile

Cat. No.: B6313035
CAS No.: 1858256-48-0
M. Wt: 241.54 g/mol
InChI Key: JJBCTAXSYMDMHI-UHFFFAOYSA-N
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Description

3-Chloro-2,4-difluoro-5-(trifluoromethyl)benzonitrile is a halogenated aromatic compound with the molecular formula C8H2ClF5N. This compound is characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a benzonitrile core. It is a valuable intermediate in organic synthesis and has applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Sandmeyer reaction, where 2-chloro-5-trifluoromethylaniline is reacted with copper cyanide or sodium cyanide to yield the desired benzonitrile compound . The reaction conditions often involve the use of solvents such as acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,4-difluoro-5-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different functional groups.

    Coupling Reactions: It can be used in coupling reactions to form more complex aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions may involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or palladium catalysts can be used under controlled conditions.

    Coupling Reactions: Reagents like palladium catalysts and ligands are often employed in cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Chloro-2,4-difluoro-5-(trifluoromethyl)benzonitrile has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

    Medicine: It is a key intermediate in the synthesis of potential drug candidates, particularly those containing fluorine atoms, which can enhance the pharmacokinetic properties of drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-Chloro-2,4-difluoro-5-(trifluoromethyl)benzonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2,4-difluoro-5-(trifluoromethyl)benzonitrile is unique due to the specific arrangement of halogen atoms and the trifluoromethyl group on the benzonitrile ring. This unique structure imparts distinct chemical and physical properties, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

3-chloro-2,4-difluoro-5-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HClF5N/c9-5-6(10)3(2-15)1-4(7(5)11)8(12,13)14/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBCTAXSYMDMHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1C(F)(F)F)F)Cl)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8HClF5N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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